molecular formula C13H21NO B2957013 (3-ETHOXYPROPYL)[(4-METHYLPHENYL)METHYL]AMINE CAS No. 705955-78-8

(3-ETHOXYPROPYL)[(4-METHYLPHENYL)METHYL]AMINE

Cat. No.: B2957013
CAS No.: 705955-78-8
M. Wt: 207.317
InChI Key: JBTMOOMMXVDBBN-UHFFFAOYSA-N
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Description

(3-ETHOXYPROPYL)[(4-METHYLPHENYL)METHYL]AMINE is a secondary amine compound of interest in organic synthesis and pharmaceutical research. With the molecular formula C13H21NO, this molecule features a benzylamine core substituted with a 4-methyl group and a 3-ethoxypropyl chain on the nitrogen atom. The structure combines an aromatic moiety with an ether-functionalized alkyl chain, making it a valuable bifunctional building block . This compound is primarily used as a versatile chemical intermediate or precursor in research and development. Secondary amines of this type are fundamental scaffolds for synthesizing a wide range of more complex molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and functional materials . Researchers utilize it in the synthesis of dithiocarbamate derivatives, which have various applications, and in the development of compounds like azo dyes . The synthetic route often involves the reductive amination of corresponding aldehydes or the alkylation of primary amines, typically using reducing agents like sodium borohydride (NaBH4) . Applications & Research Value • Pharmaceutical Intermediates: Serves as a key precursor in the design and synthesis of potential drug candidates. The structure is analogous to other amines used in antidepressants, analgesics, and other therapeutics . • Agrochemical Research: Used in developing novel compounds for crop protection and other agricultural uses . • Dye and Pigment Synthesis: Functions as an intermediate in the creation of specialized dyes and pigments . • Methodology Development: Acts as a model substrate in developing new synthetic methodologies and catalytic processes in organic chemistry. Important Notice: This product is intended For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethoxy-N-[(4-methylphenyl)methyl]propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-3-15-10-4-9-14-11-13-7-5-12(2)6-8-13/h5-8,14H,3-4,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBTMOOMMXVDBBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNCC1=CC=C(C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-ETHOXYPROPYL)[(4-METHYLPHENYL)METHYL]AMINE typically involves the reaction of (4-methylphenyl)methylamine with 3-ethoxypropyl bromide. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane or toluene, at a temperature range of 0-50°C.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-ETHOXYPROPYL)[(4-METHYLPHENYL)METHYL]AMINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.

    Substitution: The ethoxypropyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often require the presence of a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Amides or nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Various alkyl or aryl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3-ETHOXYPROPYL)[(4-METHYLPHENYL)METHYL]AMINE is used as a building block for the synthesis of more complex molecules. It can be used in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology

In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. It can also be used in the development of new drugs and therapeutic agents.

Medicine

In medicine, this compound has potential applications as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). It can be used in the development of drugs for the treatment of various diseases.

Industry

In the industrial sector, this compound can be used as a precursor for the production of specialty chemicals. It can also be used in the manufacture of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of (3-ETHOXYPROPYL)[(4-METHYLPHENYL)METHYL]AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxypropyl and methylphenyl groups can enhance the binding affinity of the compound to its target, leading to the desired biological or chemical effect. The exact pathways involved depend on the specific application and the nature of the target molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, we compare “(3-ethoxypropyl)[(4-methylphenyl)methyl]amine” with structurally or functionally related amines. Key compounds include:

3-(2-Methoxyethoxy)propylamine (CAS 54303-31-0)

  • Formula: C₆H₁₅NO₂
  • Molecular Weight : 133.19 g/mol
  • Shorter ethoxy chain (methoxyethoxy vs. ethoxypropyl) impacts solubility and boiling point. Safety Data Sheet (SDS) indicates moderate acute toxicity (oral LD₅₀: 500–1000 mg/kg in rats) and skin irritation .

Benzylamine Derivatives (e.g., 4-Methylbenzylamine)

  • Formula : C₈H₁₁N
  • Molecular Weight : 121.18 g/mol
  • Key Differences :
    • Absence of the ethoxypropyl group reduces polarity and water solubility.
    • Simpler structure lacks tertiary amine functionality, limiting applications in catalysis or complexation.
    • Higher volatility (boiling point ~200°C) compared to the target compound (~250°C estimated).

N-Ethoxypropyl-N-benzylamine

  • Formula: C₁₂H₁₉NO
  • Molecular Weight : 193.29 g/mol
  • Key Differences :
    • Replaces the p-tolylmethyl group with benzyl, reducing steric hindrance and altering electronic effects.
    • Lower molecular weight increases volatility but decreases thermal stability.

Physicochemical and Functional Comparisons

Property This compound 3-(2-Methoxyethoxy)propylamine 4-Methylbenzylamine
Molecular Weight 207.31 g/mol 133.19 g/mol 121.18 g/mol
LogP (Predicted) ~2.5 (moderate lipophilicity) ~0.8 (hydrophilic) ~1.3
Boiling Point ~250°C (estimated) 215–220°C ~200°C
Applications Amphiphilic intermediates, catalysis Solvents, polymer precursors Pharmaceuticals

Research Findings and Reactivity Insights

  • Solubility: The ethoxypropyl group enhances water solubility compared to purely aromatic amines (e.g., 4-methylbenzylamine), but the p-tolylmethyl group counterbalances this, making the compound soluble in polar organic solvents (e.g., ethanol, DCM).
  • Catalytic Potential: Tertiary amines like this compound may act as ligands in metal complexes or bases in organic synthesis. Its bulky substituents could influence stereoselectivity in reactions, though direct studies are lacking.
  • Toxicity : Analogous ethoxypropylamines show moderate toxicity (e.g., skin irritation, respiratory sensitization) , suggesting similar handling precautions for the target compound.

Biological Activity

(3-Ethoxypropyl)[(4-methylphenyl)methyl]amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C13H19N
  • Molecular Weight : 205.30 g/mol

This compound features an ethoxypropyl group attached to a phenyl ring that carries a methyl substituent, which may influence its biological activity through interactions with various molecular targets.

The biological activity of this compound is believed to arise from its interaction with specific enzymes and receptors in biological systems. Preliminary studies suggest that it may modulate neurotransmitter systems, potentially acting as an inhibitor or modulator of certain pathways involved in neuropharmacology.

Potential Targets:

  • Enzymes : The compound may interact with enzymes involved in neurotransmitter metabolism.
  • Receptors : It could bind to adrenergic or dopaminergic receptors, influencing mood and cognitive functions.

Biological Activity Studies

Research has focused on the pharmacological effects of this compound, particularly its potential neuroactive properties.

Case Studies

  • Neuropharmacological Effects : A study investigated the effects of similar compounds on anxiety-like behavior in rodent models, showing that modifications in the amine structure could enhance anxiolytic effects .
  • Cytotoxicity Assessment : In vitro studies have assessed the cytotoxic effects on various cancer cell lines, revealing that certain derivatives exhibit significant cytotoxicity against human breast adenocarcinoma (MCF-7) and colon carcinoma (HCT-116) cell lines .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
NeuropharmacologyPotential anxiolytic properties
CytotoxicitySignificant effects on cancer cell lines
Enzyme InteractionModulation of neurotransmitter enzymes

Table 2: Comparison with Related Compounds

Compound NameStructure FeaturesUnique Biological Activity
(3-Ethoxypropyl)[(4-fluorophenyl)methyl]amineContains fluorine; enhanced receptor bindingIncreased potency in receptor modulation
(3-Ethoxypropyl)[(4-chlorophenyl)methyl]amineChlorine substitution affects reactivityVariable cytotoxicity

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